molecular formula C16H15N3O2S B3006364 (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2321343-43-3

(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No. B3006364
M. Wt: 313.38
InChI Key: TXCDHWWZWDMVCI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive Properties

The compound demonstrates significant antinociceptive (pain-relieving) properties. A study highlighted the antinociceptive potential of related acetylenic thiophene and furan derivatives in various pain models in mice, implying the possible involvement of opioidergic and muscarinic cholinergic systems in the mediation of these effects (Goncales et al., 2005).

Metabolic and Biotransformation Insights

The compound's metabolic pathways and biotransformation in organisms are crucial for understanding its pharmacological effects. Research on a structurally related fungicide, furametpyr, which has similarities in its furan component, revealed that it undergoes extensive biotransformation involving N-demethylation and oxidation, with similar metabolism expected in humans. This highlights the importance of metabolic studies in assessing the safety and efficacy of such compounds (Nagahori et al., 2000).

Antidepressant Activity

Compounds structurally similar to (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide have shown promising results as potential antidepressants. A study on 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides revealed significant antidepressant activity, suggesting the therapeutic potential of such compounds in treating depression (Mathew et al., 2014).

Antiprotozoal Activity

Compounds with furan and thiophene components have demonstrated significant antiprotozoal activity. A study on 2,5-bis(4-guanylphenyl)furans showed that these compounds, including their "masked" amidine analogues, were very active against Trypanosoma rhodesiense in mice, indicating their potential as antiprotozoal agents (Das & Boykin, 1977).

Neuroprotective Potential

The compound's structural components, particularly the furan part, may contribute to neuroprotective properties. A study involving 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones indicated neuroprotective potential, showing promising results in haloperidol-induced catalepsy and oxidative stress models in mice (Azam et al., 2010).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-19-12(10-14(18-19)15-5-3-9-22-15)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHWWZWDMVCI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide

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